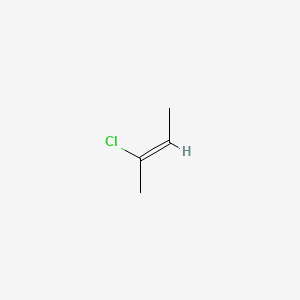

(Z)-2-Chloro-2-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Z)-2-Chloro-2-butene can be synthesized through several methods, including:

Addition of Hydrogen Chloride to 1-Butyne: This method involves the addition of hydrogen chloride (HCl) to 1-butyne under controlled conditions to yield this compound.

Dehydrohalogenation of 2-Chloro-2-butane: This process involves the elimination of hydrogen chloride from 2-chloro-2-butane using a strong base such as potassium hydroxide (KOH) in ethanol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic addition of hydrogen chloride to 1-butyne. This process is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to ensure high yield and selectivity towards the (Z) isomer.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-2-Chloro-2-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) to form 2-buten-2-ol.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) to form dihalogenated compounds.

Oxidation Reactions: Oxidation of this compound can lead to the formation of epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Halogenation: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or peracids.

Major Products Formed:

2-Buten-2-ol: Formed through nucleophilic substitution.

Dibromo-2-butane: Formed through halogenation.

Epoxides: Formed through oxidation.

Wissenschaftliche Forschungsanwendungen

(Z)-2-Chloro-2-butene has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Polymer Chemistry: Employed in the production of polymers and copolymers with specific properties.

Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Material Science: Utilized in the development of new materials with unique chemical and physical properties.

Wirkmechanismus

The mechanism of action of (Z)-2-Chloro-2-butene involves its reactivity towards nucleophiles and electrophiles. The double bond and the chlorine atom make it a versatile compound for various chemical transformations. The molecular targets include nucleophilic sites in other molecules, leading to substitution or addition reactions. The pathways involved typically include the formation of carbocation intermediates or the direct attack of nucleophiles on the electrophilic carbon atoms.

Vergleich Mit ähnlichen Verbindungen

(E)-2-Chloro-2-butene: The trans isomer of 2-chloro-2-butene, where the chlorine and hydrogen atoms are on opposite sides of the double bond.

1-Chloro-2-butene: A positional isomer with the chlorine atom attached to the first carbon.

2-Chloro-1-butene: Another positional isomer with the chlorine atom attached to the second carbon but with a different double bond position.

Uniqueness: (Z)-2-Chloro-2-butene is unique due to its cis configuration, which influences its reactivity and the types of products formed in chemical reactions. The spatial arrangement of the substituents affects the compound’s physical and chemical properties, making it distinct from its isomers.

Biologische Aktivität

(Z)-2-Chloro-2-butene, with the molecular formula C4H7Cl, is an organic compound that has garnered attention in various scientific fields due to its unique biological activities and chemical properties. This article delves into the biological activity of this compound, summarizing key research findings, applications, and potential implications in organic synthesis and pharmacology.

- Molecular Weight : 90.55 g/mol

- CAS Number : 2211-69-0

- Structure : The compound features a double bond between the second and third carbon atoms, with a chlorine atom attached to the second carbon.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Addition of Hydrogen Chloride to 1-Butyne : This method involves the reaction of hydrogen chloride (HCl) with 1-butyne under controlled conditions, leading to the formation of this compound.

- Dehydrohalogenation of 2-Chloro-2-butane : By treating 2-chloro-2-butane with a strong base like potassium hydroxide (KOH) in ethanol, this compound can be produced through elimination reactions.

The biological activity of this compound is largely attributed to its reactivity as a nucleophile and electrophile. The chlorine atom can participate in nucleophilic substitution reactions while the double bond allows for addition reactions with various electrophiles. The primary pathways include:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of alcohol derivatives.

- Addition Reactions : The double bond can react with halogens or other electrophiles to yield dihalogenated products or other derivatives .

Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on exposure levels. Acute toxicity studies have shown potential effects on the central nervous system (CNS) and cardiac sensitization. The compound has been classified under certain safety guidelines due to its potential health risks when inhaled or ingested in significant quantities .

Case Studies and Applications

- Pharmaceutical Applications : Investigations into the use of this compound as an intermediate in pharmaceutical synthesis have shown promising results. Its unique structure allows for the creation of complex organic molecules that may have therapeutic effects.

- Polymer Chemistry : The compound is utilized in polymer synthesis, where it acts as a monomer or co-monomer in producing polymers with tailored properties for industrial applications.

- Material Science : Research has shown that this compound can be employed in developing new materials with specific chemical and physical characteristics, enhancing their utility in various applications .

Comparative Analysis

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cis isomer | Moderate toxicity; potential antimicrobial properties |

| (E)-2-Chloro-2-butene | Trans isomer | Different reactivity; less studied |

| 1-Chloro-2-butene | Positional isomer | Known for different nucleophilic behaviors |

| 2-Chloro-1-butene | Positional isomer | Varies significantly in reactivity |

Eigenschaften

CAS-Nummer |

2211-69-0 |

|---|---|

Molekularformel |

C4H7Cl |

Molekulargewicht |

90.55 g/mol |

IUPAC-Name |

(E)-2-chlorobut-2-ene |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |

InChI-Schlüssel |

DSDHFHLZEFQSFM-ONEGZZNKSA-N |

SMILES |

CC=C(C)Cl |

Isomerische SMILES |

C/C=C(\C)/Cl |

Kanonische SMILES |

CC=C(C)Cl |

Key on ui other cas no. |

4461-41-0 |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reaction described in the research paper?

A1: The research demonstrates that the reaction between gaseous hydrogen chloride and 2-butyne, under specific conditions [], requires a surface catalyst, likely the Pyrex walls of the reaction vessel, to produce (Z)-2-chloro-2-butene. This highlights the importance of surface phenomena in chemical reactions, even in seemingly simple gas-phase systems. The reaction also exhibits high selectivity, yielding only the (Z)-isomer, which is valuable for specific synthetic applications.

Q2: What spectroscopic data can be used to identify and quantify this compound?

A2: The research paper utilizes Fourier-transform infrared spectroscopy (FT-IR) [] to monitor the reaction progress and identify the formation of this compound. Characteristic IR absorption bands for the C=C stretch and C-Cl stretch can be used for both qualitative identification and quantitative analysis of the compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.